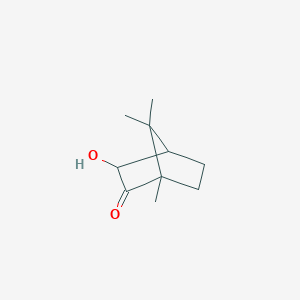

Hydroxy-3-endo-bornanone-2

Descripción

Hydroxy-3-endo-bornanone-2 (hereafter referred to as Compound 2) is a bicyclic monoterpene derivative characterized by a hydroxyl group at the C-11 position and a ketone functionality within its bornane skeleton. Based on structural analysis from , its molecular formula is inferred to be C${10}$H${16}$N$2$O$2$, derived from the comparison with its methoxylated analog, hyalanone C (Compound 3; C${11}$H${18}$N$2$O$2$). Key structural features include:

- A hydroxyl group at C-11, confirmed via HMBC correlations (Figure 5 in ).

- An R-configuration at C-11, validated by experimental electronic circular dichroism (ECD) curves .

Compound 2 is likely a natural product, isolated alongside structurally related derivatives such as hyalanone C. Its synthesis and isolation methods remain unspecified in the provided evidence, though its characterization relies heavily on 1D NMR and HRESIMS data .

Propiedades

Número CAS |

10373-81-6 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3 |

Clave InChI |

AXMKZEOEXSKFJI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2O)C)C |

SMILES canónico |

CC1(C2CCC1(C(=O)C2O)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hyalanone C (Compound 3)

The most direct structural analog to Compound 2 is hyalanone C (Compound 3), which differs solely by the substitution of the hydroxyl group at C-11 with a methoxyl group. Key comparative data include:

Key Findings :

- The methoxyl group in Compound 3 introduces distinct NMR shifts (δ$H$ 3.22, δ$C$ 55.9) compared to the hydroxyl group in Compound 2, which likely exhibits broad or exchangeable proton signals.

- Despite the substituent difference, both compounds share the same R-configuration at C-11, confirmed by overlapping ECD curves (Figure 6 in ) .

- HMBC correlations (e.g., from 11-OMe to C-11 in Compound 3) were critical in distinguishing the two structures .

3-Hydroxy-2-hexanone ()

While 3-Hydroxy-2-hexanone (C$6$H${12}$O$_2$) shares functional groups (hydroxyl and ketone) with Compound 2, its linear aliphatic structure contrasts sharply with the bicyclic bornane framework of Compound 2. This difference impacts physicochemical properties such as boiling point, solubility, and stereochemical complexity.

Drospirenone/Ethinyl Estradiol Derivatives ()

Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related analogs feature aromatic or heteroaromatic systems (e.g., thiophene, naphthalene) absent in Compound 2. These differences highlight the structural uniqueness of bornanone derivatives compared to steroid-based or aryl-substituted molecules.

Research Implications and Data Gaps

- Spectroscopic Differentiation : The substitution of hydroxyl with methoxyl groups provides a model for studying how functional groups influence NMR and ECD profiles in bicyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.